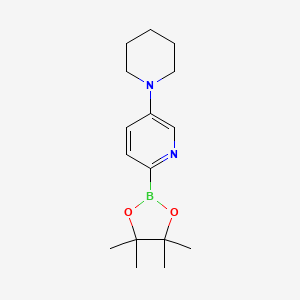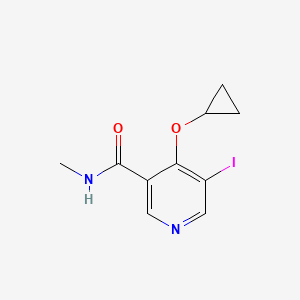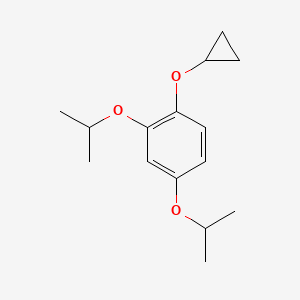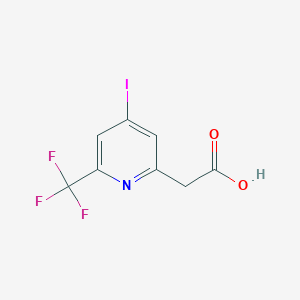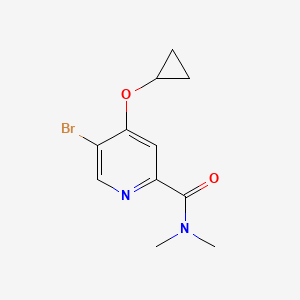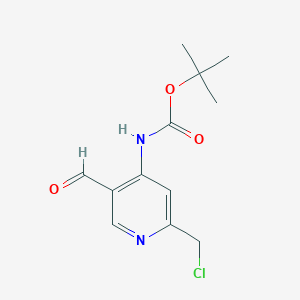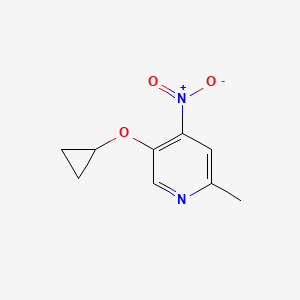
5-Cyclopropoxy-2-methyl-4-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-methyl-4-nitropyridine: is an organic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol It is characterized by the presence of a cyclopropoxy group, a methyl group, and a nitro group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-methyl-4-nitropyridine typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine N-oxide with nitric acid (HNO3) and sulfuric acid (H2SO4) to form the nitro derivative . The reaction conditions are carefully controlled to avoid polynitration and ensure high selectivity. The nitration product is then subjected to further reactions to introduce the cyclopropoxy and methyl groups.
Industrial Production Methods: In an industrial setting, the continuous flow synthesis method is often employed to enhance safety and efficiency. This method minimizes the accumulation of highly energetic intermediates and allows for better control of reaction conditions . The use of microreaction technology in continuous flow systems ensures efficient mixing and heat transfer, leading to higher yields and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Cyclopropoxy-2-methyl-4-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products:
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Pyridines: Substitution reactions yield various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Cyclopropoxy-2-methyl-4-nitropyridine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to investigate their efficacy in treating various medical conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-methyl-4-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
- 5-Cyclopropoxy-4-methyl-2-nitropyridine
- 4-Nitropyridine
- 3-Nitropyridine
Comparison: 5-Cyclopropoxy-2-methyl-4-nitropyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. Compared to other nitropyridines, this compound exhibits different reactivity and selectivity in chemical reactions. Its unique structure also influences its interactions with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C9H10N2O3 |
|---|---|
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-methyl-4-nitropyridine |
InChI |
InChI=1S/C9H10N2O3/c1-6-4-8(11(12)13)9(5-10-6)14-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI-Schlüssel |
PMKMQCLYSSFFFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=N1)OC2CC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


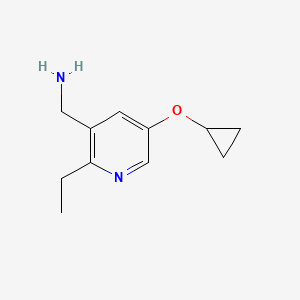
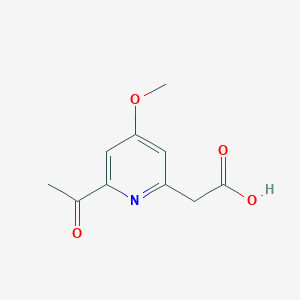
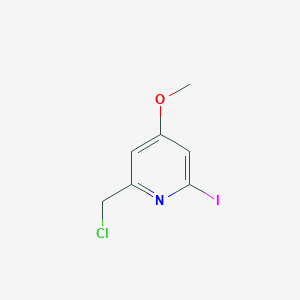
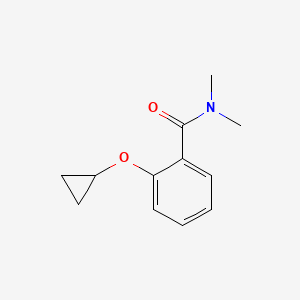

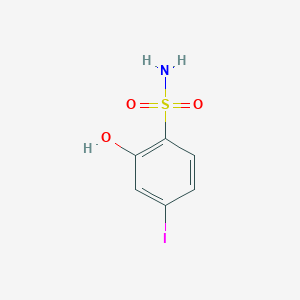
![[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14838962.png)
